molecular formula C16H20N2O3 B1205217 Morsuximide CAS No. 3780-72-1

Morsuximide

Cat. No.: B1205217
CAS No.: 3780-72-1
M. Wt: 288.34 g/mol
InChI Key: WCHQWOQHNBKKDS-UHFFFAOYSA-N
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Description

Morsuximide is a succinimide derivative known for its antiepileptic properties. It was patented by Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. and has shown mild hypnotic effects in cats when administered intraperitoneally. This compound is primarily used to control status epilepticus induced by Tetracor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morsuximide involves the reaction of 3-methyl-1-(4-morpholinylmethyl)-3-phenyl-2,5-pyrrolidinedione with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources, but generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Morsuximide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Morsuximide has a wide range of scientific research applications, including:

Mechanism of Action

Morsuximide exerts its effects by binding to T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death . By modulating these channels, this compound increases the seizure threshold and suppresses paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures.

Comparison with Similar Compounds

Similar Compounds

    Methsuximide: Another succinimide derivative used as an anticonvulsant.

    Ethosuximide: Commonly used to treat absence seizures.

    Phensuximide: Similar in structure and used for similar medical purposes.

Uniqueness

Morsuximide is unique due to its specific binding affinity for T-type calcium channels and its mild hypnotic effects, which are not as pronounced in other succinimide derivatives. This makes it particularly effective in controlling certain types of seizures and provides a distinct pharmacological profile compared to similar compounds .

Properties

CAS No.

3780-72-1

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-methyl-1-(morpholin-4-ylmethyl)-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O3/c1-16(13-5-3-2-4-6-13)11-14(19)18(15(16)20)12-17-7-9-21-10-8-17/h2-6H,7-12H2,1H3

InChI Key

WCHQWOQHNBKKDS-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3

Canonical SMILES

CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3

Synonyms

1-morpholinomethyl-3-phenyl-3-methyl- pyrrolidinedione-2,5
morfolep
morpholep

Origin of Product

United States

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